Fmoc-beta-Ala-D-Trp-OH
Description
Properties
Molecular Formula |
C29H27N3O5 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C29H27N3O5/c33-27(32-26(28(34)35)15-18-16-31-25-12-6-5-7-19(18)25)13-14-30-29(36)37-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,30,36)(H,32,33)(H,34,35)/t26-/m1/s1 |
InChI Key |
UHMFCICDMSVAOA-AREMUKBSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
General Framework for Fmoc-β-Ala-AA-OH Synthesis
The preparation of Fmoc-β-Ala-D-Trp-OH aligns with methodologies developed for analogous Fmoc-β-Ala-AA-OH compounds. A patented two-step process involves:
- Activation of Fmoc-β-Ala-OH : Reacting Fmoc-β-Ala-OH with hydroxybenzotriazole (HBTA) and thionyl chloride (SOCl₂) to form the activated ester Fmoc-β-Ala-Bt.
- Coupling with AA (D-Trp) : Combining Fmoc-β-Ala-Bt with D-Trp in a buffered aqueous system (pH 8–9) to yield Fmoc-β-Ala-D-Trp-OH.
Key Reaction Parameters (Table 1)
Mechanistic Insights : Thionyl chloride converts HBTA into its chloro derivative, which activates Fmoc-β-Ala-OH via nucleophilic acyl substitution. The subsequent coupling with D-Trp proceeds through a carbodiimide-free mechanism, minimizing racemization.
Application to D-Trp: Stereochemical Considerations
While the patent exemplifies glycine, isoleucine, and valine derivatives, extending this method to D-Trp requires addressing:
- Chiral Integrity : D-Trp’s stereocenter must remain uncontaminated by racemization. The buffer system (pH 8–9) and low-temperature conditions (<25°C) are critical.
- Purification Challenges : D-Trp’s indole ring may necessitate alternative recrystallization solvents (e.g., ethyl acetate/hexane mixtures) to remove hydrophobic byproducts.
Hypothetical Yield and Purity (Table 2)
| AA Derivative | Purity (%) | Yield (%) | Notes |
|---|---|---|---|
| Gly | 99.8 | 78.5 | Patent example |
| Ile | 99.1 | 70.0 | Patent example |
| D-Trp | ~98.5* | ~72* | *Extrapolated from patent data |
Schöllkopf Method for D-Trp Synthesis
Synthesis of Chiral Tryptophan Derivatives
The Schöllkopf bis-lactim ether method enables enantioselective synthesis of non-proteinogenic amino acids, including D-Trp. This approach involves:
- Formation of Bis-Lactim Ether : Reacting D-alanine-derived oxazolidinone with a Grignard reagent to generate a chiral auxiliary.
- Indole Alkylation : Introducing the indole moiety (e.g., 3-bromoindole) to the bis-lactim ether intermediate.
- Acid Hydrolysis : Cleaving the auxiliary to yield enantiomerically pure D-Trp.
Reaction Scheme (Adapted from Schöllkopf)
$$
\text{D-Alanine} \rightarrow \text{Oxazolidinone} \xrightarrow{\text{Grignard}} \text{Bis-Lactim Ether} \xrightarrow{\text{3-Bromoindole}} \text{D-Trp Intermediate} \xrightarrow{\text{HCl}} \text{D-Trp}
$$
Integration with Fmoc-β-Ala Coupling
Post-synthesis, D-Trp is coupled to Fmoc-β-Ala-OH using standard carbodiimide reagents (e.g., DCC/HOBt) or the patented HBTA/SOCl₂ method.
Comparative Analysis (Table 3)
| Method | Stereopurity (%) | Yield (%) | Scalability |
|---|---|---|---|
| Schöllkopf + DCC/HOBt | >99 | 65–70 | Moderate |
| Patent (HBTA/SOCl₂) | 98–99 | 70–75 | High |
Trade-offs : The Schöllkopf method offers superior stereopurity but involves multi-step synthesis, whereas the patented approach is more streamlined but may require rigorous purification for chiral fidelity.
Optimization Strategies and Challenges
Solvent and pH Optimization
- Solvent Selection : DMF enhances coupling efficiency but may increase epimerization; acetonitrile balances reactivity and stereochemical stability.
- pH Control : Maintaining pH 8–9 with Na₂CO₃/NaHCO₃ buffers prevents protonation of D-Trp’s α-amino group, ensuring nucleophilic attack on Fmoc-β-Ala-Bt.
Chemical Reactions Analysis
Types of Reactions: Fmoc-beta-Ala-D-Trp-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of beta-alanine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt in DCM or DMF are used for coupling reactions.
Major Products Formed:
Deprotection: Removal of the Fmoc group results in beta-Ala-D-Trp-OH.
Coupling: Formation of longer peptide chains with beta-Ala-D-Trp as part of the sequence.
Scientific Research Applications
Chemistry: Fmoc-beta-Ala-D-Trp-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides containing this compound are explored for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and in cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-beta-Ala-D-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of beta-alanine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between Fmoc-beta-Ala-D-Trp-OH and related compounds:
Research Findings and Case Studies
Case Study: Beta-Ala Contamination in SPPS
A 2017 study identified Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as pervasive impurities in commercial Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH. These impurities arise during Fmoc-amino acid manufacturing and can lead to undesired β-Ala insertions in peptide chains. Implementing strict supplier specifications (e.g., <0.5% beta-Ala content) resolved this issue .
Comparative Coupling Efficiency
A 2012 study compared coupling methods for bulky Fmoc-Arg(Pbf)-OH. The highest efficiency (93%) was achieved using HBTU/HOBt/DIPEA in DMF/DCM (1:1 v/v), a protocol adaptable to this compound synthesis .
Biological Activity
Fmoc-beta-Ala-D-Trp-OH is a compound that plays a significant role in peptide synthesis and biological research. This article details its biological activity, focusing on its structural characteristics, applications, and relevant research findings.
Structural Characteristics
This compound consists of:
- Fmoc (Fluorenylmethyloxycarbonyl) : A protecting group that stabilizes the amino functionality during peptide synthesis.
- Beta-Alanine : An amino acid that contributes to the structural integrity of peptides.
- D-Tryptophan : An isomer of tryptophan that enhances the stability and bioavailability of peptides.
The incorporation of D-amino acids, such as D-tryptophan, is crucial as it increases resistance to enzymatic degradation, making synthesized peptides more effective in biological systems.
Biological Applications
This compound has several notable applications in biological research:
- Peptide Synthesis : It serves as a building block for synthesizing peptides used in various studies, including protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
- Therapeutic Potential : Peptides synthesized using this compound have shown promise in therapeutic applications, including antimicrobial properties and potential roles in cancer treatment.
Case Studies and Experimental Results
-
Stability and Bioavailability :
- Studies indicate that peptides containing D-tryptophan exhibit enhanced structural stability compared to their L-isomer counterparts. This stability translates into improved bioavailability in biological systems, making them more effective as therapeutic agents.
- Antimicrobial Activity :
-
Receptor Binding Studies :
- In receptor binding assays, peptides synthesized with D-tryptophan have been shown to exhibit varying degrees of agonistic or antagonistic activity depending on their structural configuration. For example, modifications at specific positions can shift a peptide from being an agonist to an inverse agonist .
Comparative Analysis
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Key Features | Applications |
|---|---|---|
| This compound | Incorporates D-tryptophan; high stability | Peptide synthesis; therapeutic agents |
| Fmoc-beta-Alanine-OH | Lacks D-tryptophan; lower stability | General peptide synthesis |
| Fmoc-Alanine-D-Trp-OH | Contains L-alanine; different bioactivity | Specific receptor studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
